molecular formula C16H19NO3 B1429221 Desethyl methyl etodolac CAS No. 109518-47-0

Desethyl methyl etodolac

Cat. No.: B1429221
CAS No.: 109518-47-0
M. Wt: 273.33 g/mol
InChI Key: FCSFORLYLNCXPD-UHFFFAOYSA-N
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Safety and Hazards

Desethyl methyl etodolac is toxic if swallowed and causes serious eye irritation . It should be handled with care to avoid dust formation and contact with skin, eyes, or clothing .

Biochemical Analysis

Biochemical Properties

Desethyl Methyl Etodolac plays a role in biochemical reactions, particularly in the context of pain and inflammation. It interacts with enzymes and proteins involved in these processes. For instance, like its parent compound etodolac, it may inhibit the cyclooxygenase (COX) enzymes, which are key players in the inflammatory response .

Cellular Effects

This compound has effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. By inhibiting COX enzymes, it can reduce the production of prostaglandins, molecules that play a key role in promoting inflammation and pain .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It may bind to COX enzymes, inhibiting their activity and thereby reducing the synthesis of prostaglandins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable in acidic environments and readily hydrolyzed in basic environments . This suggests that its effects on cellular function may vary depending on the pH and other conditions of the experimental setup.

Metabolic Pathways

This compound is involved in metabolic pathways related to the inflammatory response. It interacts with COX enzymes, which are part of the arachidonic acid pathway leading to the production of prostaglandins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of desethyl methyl etodolac involves the modification of the parent compound, etodolac. One common method includes the esterification of etodolac with methanol in the presence of an acid catalyst . The reaction typically occurs under reflux conditions to ensure complete conversion. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to optimize yield and purity. Quality control measures, including spectroscopic and chromatographic analyses, are employed to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

Desethyl methyl etodolac undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different pharmacological properties .

Properties

IUPAC Name

2-(8-ethyl-1-methyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-3-10-5-4-6-11-12-7-8-20-16(2,9-13(18)19)15(12)17-14(10)11/h4-6,17H,3,7-9H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCSFORLYLNCXPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40732111
Record name (8-Ethyl-1-methyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109518-47-0
Record name Desethyl methyl etodolac
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109518470
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (8-Ethyl-1-methyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-METHYL ETODOLAC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13A700KGO9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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